

Technical Guide: Structural Elucidation of (R)-Cyclopropyl(2-fluorophenyl)methanamine

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Compound of Interest

Compound Name: (R)-cyclopropyl(2-fluorophenyl)methanamine

Cat. No.: B15286636

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Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270459-18-3 [Generic/Racemate ref], Analogous to Prasugrel intermediates) represents a high-value chiral building block in medicinal chemistry, particularly for P2Y₁₂ receptor antagonists and kinase inhibitors. Its structural validation requires a multi-tiered approach due to three specific analytical challenges:

- **Electronic Coupling:** The ortho-fluorine substituent induces complex spin-spin splitting (and) that complicates standard 1D NMR interpretation.
- **Strained Ring Systems:** Cyclopropyl protons exhibit high-field resonance that can overlap with aliphatic impurities.
- **Absolute Configuration:** Distinguishing the (R)-enantiomer from the (S)-enantiomer requires derivatization or chiral chromatography, as they are indistinguishable by standard achiral NMR.

This guide provides a self-validating workflow for the complete structural and stereochemical elucidation of this compound.

Part 1: Structural Integrity & Molecular Connectivity

Before assessing chirality, the constitutional structure must be confirmed. The presence of the fluorine atom and the cyclopropyl ring provides unique spectral handles.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula (

) and fragmentation pattern.

- Method: ESI+ (Electrospray Ionization), Q-TOF.
- Expected Data:
 - $[M+H]^+$:m/z 166.1032 (Calculated for)).
 - Key Fragmentation: Loss of () is common in primary amines. Loss of the cyclopropyl ring () may be observed under higher collision energies.

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups.

Functional Group	Wavenumber ()	Diagnostic Feature
Primary Amine (-NH ₂)	3300–3400	Weak doublet (symmetric/asymmetric stretch).
Aromatic C-H	3000–3100	Weak, sharp peaks.
Cyclopropyl C-H	2990–3010	Characteristic C-H stretch of strained rings (often >3000).
C-F Stretch	1200–1250	Strong band, confirms fluorination.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The interaction between the Fluorine-19 nucleus and the proton/carbon skeleton is the primary validation tool for the ortho substitution pattern.

¹H NMR (400 MHz,)

The ortho-fluorine creates a distinct splitting pattern in the aromatic region, differentiating it from meta or para isomers.

- Cyclopropyl Region (0.2 – 1.2 ppm):
 - The 4 methylene protons of the ring appear as complex multiplets () due to geminal and vicinal coupling.
 - The methine proton of the ring (-ring) is shielded.
- Benzylic Methine (3.6 – 3.8 ppm):
 - Appears as a doublet (coupled to the cyclopropyl methine).

- Aromatic Region (7.0 – 7.6 ppm):
 - Diagnostic Signal: The proton at the 3-position (adjacent to F) will appear as a triplet of doublets or complex multiplet due to strong coupling (~8-10 Hz) and

19F NMR (376 MHz,)

Causality: 19F NMR is superior to 1H NMR for confirming the position of the fluorine because it eliminates the complexity of proton overlaps.

- Chemical Shift:
-118.0 to -122.0 ppm.
- Multiplicity: If proton-coupled, it appears as a multiplet (coupling to H3, H4, H5, H6). If proton-decoupled (), it appears as a clean singlet.
- Validation: A shift > -110 ppm usually indicates ortho substitution relative to the alkyl group; para substitution typically resonates further upfield (~-115 to -125 ppm depending on electronics).

13C NMR & J-Coupling Validation

The Carbon-Fluorine coupling constants (

) are the mathematical proof of the ortho position.

Carbon Position	Assignment	Expected Coupling ()
C-2 (C-F)	Ipsso	(Large doublet)
C-3	Ortho	
C-1	Ipsso to alkyl	
C-4	Meta	

Part 3: Stereochemical Assignment (The "R" Determination)

This is the critical step. Standard NMR cannot distinguish (R) from (S). We employ Mosher's Method, which relies on the magnetic anisotropy of Mosher's amides to assign absolute configuration.

The Mosher Protocol (Double Derivatization)

We synthesize two diastereomeric amides using (R)- and (S)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Reaction Logic:

- Sample A: Amine + (R)-MTPA-Cl

(S)-MTPA Amide (Note: Cahn-Ingold-Prelog priority flip often occurs in naming, but we track the Acid source).

- Sample B: Amine + (S)-MTPA-Cl

(R)-MTPA Amide.

- Analysis: Calculate

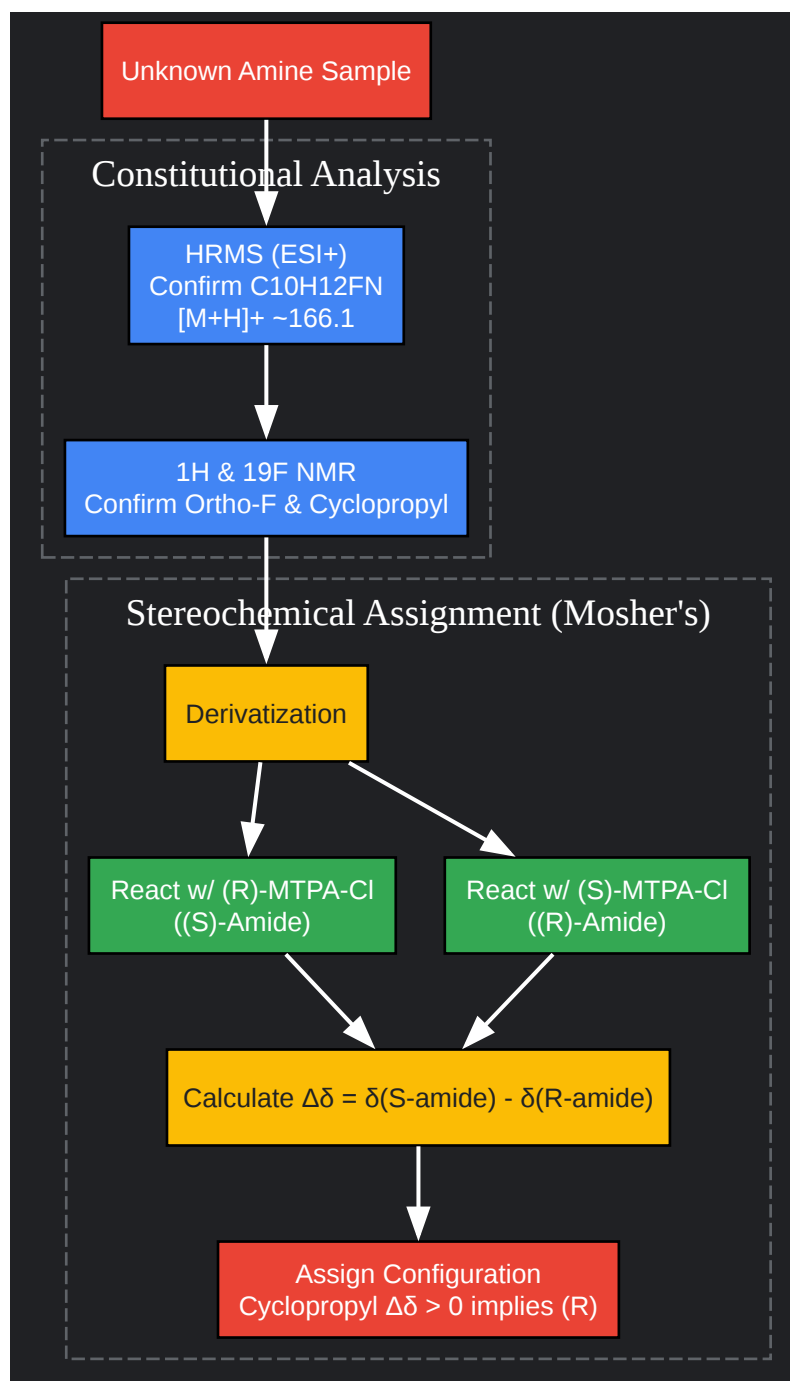
for protons near the chiral center.[1]

Interpretation Model

In the (R)-amine derivative, the phenyl group of the MTPA moiety shields protons on one side of the chiral center, while the (S)-amine derivative shields the opposite side.

- For **(R)-Cyclopropyl(2-fluorophenyl)methanamine**:
 - If the configuration is (R), the Cyclopropyl protons will exhibit a positive
(
).
 - The 2-Fluorophenyl protons will exhibit a negative
(
).

Visualization of the Workflow



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Caption: Figure 1. Integrated workflow for structural and stereochemical validation of fluorinated chiral amines.

Part 4: Experimental Protocols

General Procedure for Mosher Amide Synthesis

To be performed in parallel for (R)- and (S)-MTPA-Cl.

- Dissolution: Dissolve 5 mg of **(R)-cyclopropyl(2-fluorophenyl)methanamine** in 0.6 mL of anhydrous directly in an NMR tube (or small vial).
- Base Addition: Add 3.0 equivalents of anhydrous pyridine-d5 (to scavenge HCl without introducing non-deuterated signals).
- Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl (or (S)-MTPA-Cl for the pair).
- Incubation: Shake gently and allow to stand at room temperature for 15 minutes. Reaction is usually instantaneous.
- Measurement: Acquire ¹H NMR spectra immediately.

Chiral HPLC Method (Enantiomeric Excess)

While Mosher's method determines absolute configuration, HPLC is required to quantify optical purity (ee%).

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aromatic absorption).
- Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Calibrate with a racemic standard.

References

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Sources

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
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